Tedizolid

Beschreibung

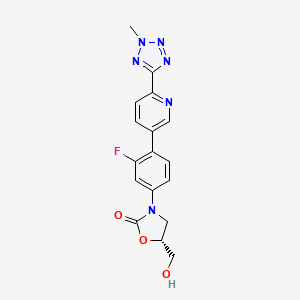

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFALPSLJIHVRKE-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234975 | |

| Record name | Tedizolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856866-72-3 | |

| Record name | Tedizolid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856866-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tedizolid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856866723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tedizolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tedizolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R)-3-[3-fluoro-4-[6-(2-methyl-1,2,3,4-tetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEDIZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97HLQ82NGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to Tedizolid's Mechanism of Action on the 50S Ribosomal Subunit

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the molecular mechanism by which the oxazolidinone antibiotic, Tedizolid, targets and inhibits the bacterial 50S ribosomal subunit. This whitepaper details the intricate interactions at the heart of this compound's potent antibacterial activity, providing a critical resource for the ongoing development of next-generation antibiotics.

This compound, a second-generation oxazolidinone, demonstrates significant potency against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its efficacy stems from its ability to stall bacterial protein synthesis, a fundamental process for bacterial survival. This guide synthesizes current research to elucidate the precise nature of this inhibition.

Core Mechanism of Action: Stalling the Ribosomal Machinery

This compound exerts its bacteriostatic effect by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit, a critical component of the bacterial ribosome.[2] This binding occurs at the peptidyl transferase center (PTC), the ribosomal catalytic core responsible for peptide bond formation. By occupying this crucial site, this compound effectively prevents the formation of the 70S initiation complex, a vital step in the initiation of protein synthesis.[2] This action halts the production of essential bacterial proteins, ultimately leading to the cessation of growth and replication.

Structural studies have revealed that this compound's enhanced potency compared to its predecessor, Linezolid, is attributed to additional binding interactions within the PTC.[3] An optimized C- and D-ring system on the this compound molecule allows for more extensive contact with the ribosomal binding pocket, contributing to its superior activity against certain Linezolid-resistant strains.[2]

Quantitative Analysis of this compound's Activity

The following tables summarize the in vitro activity of this compound in comparison to Linezolid against various Gram-positive pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Organism | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Linezolid MIC50 (µg/mL) | Linezolid MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (all) | 0.12 | 0.25 | 1 | 2 | [4] |

| Methicillin-resistant S. aureus (MRSA) | 0.12 | 0.25 | 1 | 1 | [4] |

| Methicillin-susceptible S. aureus (MSSA) | 0.12 | 0.25 | 1 | 1 | [4] |

| Coagulase-negative staphylococci (CoNS) | 0.12 | 0.12 | - | - | [4] |

| Beta-hemolytic streptococci (BHS) | 0.12 | 0.25 | - | - | [4] |

| Organism | This compound MIC90 (µg/mL) | Linezolid MIC90 (µg/mL) | Reference |

| Methicillin-resistant S. aureus (MRSA) | 0.25 - 0.5 | 2 | [5] |

| Bacteroides fragilis group | 1 | 2 - 4 | [6] |

| Gram-positive anaerobes (Clostridia) | 0.25 - 1 | - | [6] |

| Gram-positive anaerobes (Cocci) | ≤0.06 - 0.25 | - | [6] |

Visualizing the Molecular Interactions and Experimental Workflows

To further illuminate the complex processes involved in this compound's mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.

Caption: this compound binds to the PTC on the 50S ribosomal subunit, preventing the formation of the 70S initiation complex and thereby inhibiting bacterial protein synthesis.

Caption: A generalized workflow for determining the binding affinity of this compound to the 50S ribosomal subunit.

Caption: A simplified workflow for determining the high-resolution structure of the this compound-ribosome complex using cryo-EM.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.

Isolation of 50S Ribosomal Subunits

-

Bacterial Cell Culture and Lysis: Grow a suitable bacterial strain (e.g., Staphylococcus aureus) to the mid-log phase. Harvest the cells by centrifugation and lyse them using mechanical disruption (e.g., French press or sonication) in a buffer containing appropriate salts and a reducing agent.

-

Ribosome Pelletization: Perform a series of centrifugations at increasing speeds to remove cell debris and then pellet the ribosomes.

-

Ribosome Washing: Resuspend the ribosome pellet in a high-salt buffer to remove associated proteins.

-

Subunit Dissociation and Separation: Resuspend the washed 70S ribosomes in a low-magnesium buffer to induce dissociation into 30S and 50S subunits. Separate the subunits using sucrose density gradient ultracentrifugation.

-

Fraction Collection and Analysis: Collect fractions from the gradient and identify those containing the 50S subunits by measuring absorbance at 260 nm.

In Vitro Translation Inhibition Assay

-

Reaction Setup: Prepare a reaction mixture containing a cell-free transcription-translation system (e.g., from E. coli), a DNA or mRNA template encoding a reporter protein (e.g., luciferase or GFP), amino acids (one of which is radiolabeled), and varying concentrations of this compound.

-

Incubation: Incubate the reactions at 37°C to allow for protein synthesis.

-

Quantification of Protein Synthesis: Measure the amount of newly synthesized protein by quantifying the incorporated radiolabeled amino acid (e.g., by trichloroacetic acid precipitation followed by scintillation counting) or by measuring the activity of the reporter protein.

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC50 value (the concentration of drug that inhibits 50% of protein synthesis).

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

-

Complex Formation: Incubate purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding sites.

-

Grid Preparation: Apply a small volume of the this compound-ribosome complex solution to an EM grid, blot away excess liquid, and rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.

-

Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures.

-

Image Processing: Use specialized software to perform particle picking (identifying individual ribosome particles), 2D and 3D classification (grouping similar particle views), and 3D reconstruction to generate a high-resolution electron density map of the complex.

-

Model Building and Refinement: Fit an atomic model of the ribosome and this compound into the electron density map and refine the model to match the experimental data. This provides a detailed view of the binding site and interactions.[7]

Conclusion

This technical guide provides a detailed overview of this compound's mechanism of action, supported by quantitative data and visualizations of the molecular processes and experimental workflows. By binding to a critical site on the bacterial 50S ribosomal subunit, this compound effectively shuts down protein synthesis, a mechanism that underpins its potent activity against a range of clinically important Gram-positive pathogens. A thorough understanding of this mechanism is paramount for the rational design of new antibiotics and for combating the growing threat of antimicrobial resistance.

References

- 1. In Vitro Activities of this compound and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. jmilabs.com [jmilabs.com]

- 5. This compound Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Activity of this compound Compared to Linezolid and Five Other Antimicrobial Agents against 332 Anaerobic Isolates, Including Bacteroides fragilis Group, Prevotella, Porphyromonas, and Veillonella Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Tedizolid in Human Plasma: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of tedizolid, a next-generation oxazolidinone antibiotic, in human plasma. This compound is administered as the prodrug this compound phosphate, which is rapidly converted to the active moiety, this compound, by endogenous phosphatases.[1][2] This document summarizes key pharmacokinetic parameters, details the experimental protocols for its study, and visualizes its metabolic pathway and typical study workflows.

Pharmacokinetic Profile

This compound exhibits a predictable pharmacokinetic profile characterized by high oral bioavailability, a long half-life supporting once-daily dosing, and extensive distribution into tissues.[3][4] Its pharmacokinetics are linear over the clinical dose range.[4]

Absorption

Following oral administration of this compound phosphate, the prodrug is rapidly and extensively converted to this compound.[1] The absolute oral bioavailability of this compound is high, approximately 91%, allowing for seamless transition between intravenous (IV) and oral therapy without dose adjustment.[5][6] Peak plasma concentrations (Cmax) are typically reached within 3 to 3.5 hours after oral dosing.[1][3] The administration of this compound with food delays the time to Cmax and lowers the peak concentration, but does not significantly affect the overall systemic exposure (AUC).[7][8]

Distribution

This compound has a mean steady-state volume of distribution ranging from 67 to 80 liters, indicating good tissue penetration.[3][6] It is moderately bound to human plasma proteins, with protein binding reported to be in the range of 70% to 90%.[3][8] Studies using microdialysis have demonstrated that unbound this compound concentrations in the interstitial fluid of skin and soft tissues are comparable to free concentrations in plasma.[9][10]

Metabolism

This compound phosphate is the administered prodrug and is rapidly hydrolyzed by non-specific phosphatases in the plasma to form the active drug, this compound.[2][11] this compound is the only measurable metabolite in plasma.[2] The primary metabolic pathway for this compound is sulfation to form an inactive sulfate conjugate.[2][11] This metabolism occurs primarily in the liver.[11]

Excretion

The major route of elimination for this compound and its metabolites is through the feces, accounting for approximately 82% of the administered dose, primarily as the inactive sulfate metabolite.[3] A smaller portion, around 18%, is excreted in the urine.[3] The terminal half-life of this compound is approximately 11 to 12 hours, which supports a once-daily dosing regimen.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in human plasma from various clinical studies.

Table 1: Single-Dose Pharmacokinetics of this compound (200 mg) in Healthy Adults

| Parameter | Oral Administration | Intravenous Administration |

| Cmax (mg/L) | ~2.2[3] | ~2.6[5] |

| Tmax (hr) | ~3.5[3] | Not Applicable |

| AUC0-∞ (mg·h/L) | ~26.0[5] | ~28.4[5] |

| t1/2 (hr) | ~12[3] | ~11[4] |

| Vz/F (L) | 67-80[3] | Not Applicable |

| CL/F (L/h) | 5.9-6.5[4] | Not Applicable |

| Oral Bioavailability (%) | ~91[4][5] | Not Applicable |

Table 2: Multiple-Dose (Steady-State) Pharmacokinetics of this compound (200 mg once daily)

| Parameter | Oral Administration | Intravenous Administration |

| Cmax (mg/L) | ~2.2[3] | ~2.9 |

| AUC0-24h (mg·h/L) | ~29.2[4] | ~29.2[4] |

| Accumulation Ratio (AUC) | ~1.3[5] | ~1.28[5] |

Experimental Protocols

The determination of this compound concentrations in human plasma is crucial for pharmacokinetic studies. The most common and validated method is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[9][12][13]

Sample Collection and Preparation

-

Blood Collection: Whole blood samples are collected from subjects at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Separation: The blood samples are centrifuged to separate the plasma.

-

Storage: Plasma samples are stored at -80°C until analysis.

-

Protein Precipitation: For analysis, plasma samples are typically prepared by protein precipitation. An organic solvent, such as acetonitrile or a mixture of acetonitrile and methanol, is added to the plasma sample to precipitate the proteins.[13][14]

-

Internal Standard: An internal standard (e.g., a deuterated form of this compound like this compound-d3) is added to the samples to ensure accuracy and precision during analysis.[12]

-

Centrifugation and Supernatant Collection: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The clear supernatant containing this compound and the internal standard is then transferred for analysis.[14]

HPLC-MS/MS Analysis

-

Chromatographic Separation: The prepared sample is injected into an HPLC system. Separation is typically achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[13][14]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is performed using positive electrospray ionization (ESI+) in the multiple reaction monitoring (MRM) mode.[12][13]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard. For this compound, a common transition is m/z 371.0 → m/z 343.1.[13]

-

Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of this compound in blank plasma.[14]

Visualizations

Metabolic Pathway of this compound Phosphate

Caption: Metabolic conversion of this compound phosphate to active this compound and its subsequent inactivation and excretion.

Experimental Workflow for a this compound Pharmacokinetic Study

Caption: A typical workflow for a clinical pharmacokinetic study of this compound.

Conclusion

This compound demonstrates a favorable pharmacokinetic profile in human plasma, characterized by high oral bioavailability, a long half-life enabling once-daily dosing, and good tissue penetration. The prodrug, this compound phosphate, is rapidly converted to the active moiety, this compound, which is then primarily eliminated via hepatic metabolism to an inactive sulfate conjugate. The well-established and validated bioanalytical methods, such as HPLC-MS/MS, allow for accurate and precise characterization of its pharmacokinetic properties, which are essential for guiding its clinical use and further drug development.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Absorption, distribution, metabolism, and excretion of the novel antibacterial prodrug this compound phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. “Pharmacokinetic drug evaluation of this compound for the treatment of skin infections.” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single- and Multiple-Dose Pharmacokinetics and Absolute Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Pharmacokinetics of this compound Following Oral Administration: Single and Multiple Dose, Effect of Food, and Comparison of Two Solid Forms of the Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profile of this compound phosphate and its potential in the treatment of acute bacterial skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Population Pharmacokinetics, Exposure Response, and Target Attainment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Skin and soft tissue concentrations of this compound (formerly torezolid), a novel oxazolidinone, following a single oral dose in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. our.repo.nii.ac.jp [our.repo.nii.ac.jp]

- 13. tandfonline.com [tandfonline.com]

- 14. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and this compound in Human Plasma [jstage.jst.go.jp]

The Spectrum of Activity of Tedizolid Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tedizolid is a second-generation oxazolidinone antibiotic demonstrating potent activity against a wide array of Gram-positive bacteria, including drug-resistant strains. This technical guide provides an in-depth overview of the in vitro spectrum of activity of this compound, detailed experimental protocols for its evaluation, and a summary of its mechanism of action and resistance pathways. Quantitative data from various surveillance studies are presented in tabular format for ease of comparison, and key biological and experimental processes are visualized using Graphviz diagrams.

Introduction

This compound phosphate is the phosphate ester prodrug of this compound, which is converted to its active form by endogenous phosphatases. As an oxazolidinone, this compound exerts its antibacterial effect through the inhibition of protein synthesis, a mechanism distinct from many other antibiotic classes.[1] A key feature of this compound is its enhanced potency compared to the first-generation oxazolidinone, linezolid, often demonstrating 4- to 8-fold greater activity against susceptible Gram-positive pathogens.[2] This enhanced activity extends to several multidrug-resistant (MDR) phenotypes, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and some linezolid-resistant strains.[3]

Spectrum of In Vitro Activity

The in vitro activity of this compound has been extensively evaluated against a global collection of Gram-positive clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, specifically the MIC₅₀ and MIC₉₀ values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively).

Staphylococcus aureus

This compound demonstrates potent activity against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA).

| Organism | Region/Study | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| MRSA | USA | 499 | 0.25 | 0.5 | |

| MSSA | USA | 589 | 0.25 | 0.5 | |

| MRSA | Europe | - | 0.12 | 0.25 | [4] |

| MSSA | Europe | - | 0.12 | 0.25 | [4] |

| MRSA | Latin America | - | 0.12 | 0.25 | [5] |

| MSSA | Latin America | - | 0.12 | 0.25 | [5] |

| MRSA | Asia-Pacific | - | 0.12 | 0.25 | [5] |

| MSSA | Asia-Pacific | - | 0.12 | 0.25 | [5] |

| MRSA (from ABSSSIs) | Global | - | 0.5 | 0.5 | [6] |

| MSSA (from ABSSSIs) | Global | - | 0.5 | 0.5 | [6] |

| MRSA (from Pneumonia) | Global | - | - | 0.5 | [7] |

Coagulase-Negative Staphylococci (CoNS)

This compound is also highly active against CoNS, an important cause of healthcare-associated infections.

| Organism | Region/Study | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| CoNS | USA | 110 | 0.12 | 0.25 | |

| CoNS | USA & Europe | - | 0.12 | 0.12 | [4] |

Streptococcus Species

This compound exhibits potent activity against various streptococcal species, including those resistant to other antimicrobial agents.

| Organism | Region/Study | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| S. pneumoniae | Latin America, Asia-Pacific | - | - | 0.25 | [8] |

| S. pneumoniae (MDR) | Asia | - | 0.12 | 0.12 | [9] |

| S. pyogenes | Global | - | - | 0.5 | [6] |

| S. agalactiae | Global | - | - | 0.5 | [6] |

| S. anginosus group | Global | - | - | 0.5 | [6] |

| Beta-hemolytic streptococci | USA | 563 | 0.12 | 0.25 | [10] |

| Viridans group streptococci | USA | 260 | 0.12 | 0.25 | [10] |

Enterococcus Species

This compound demonstrates activity against enterococci, including vancomycin-resistant strains.

| Organism | Region/Study | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Enterococcus spp. | USA | 275 | 0.25 | 0.5 | |

| E. faecalis | Global | - | - | 0.5 | [6] |

| Vancomycin-resistant E. faecalis | - | - | 0.25 | 0.25 | [11] |

| Vancomycin-resistant E. faecium | - | - | 0.25 | 1 | [11] |

Mechanism of Action and Resistance

Mechanism of Action

This compound, like other oxazolidinones, inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit.[2] This binding prevents the formation of a functional 70S initiation complex, a crucial step in the translation process.[1] The unique modified side chain at the C-5 position of this compound's oxazolidinone nucleus and its optimized C- and D-ring system allow for additional binding site interactions, contributing to its enhanced potency.[2]

Mechanisms of Resistance

Resistance to oxazolidinones, including this compound, is primarily mediated by two mechanisms:

-

Target Site Mutations: Point mutations in the gene encoding 23S rRNA, particularly in the V domain, can reduce the binding affinity of this compound to its target. The G2576T mutation is one of the most frequently observed.

-

Enzymatic Modification: The acquisition of the horizontally transferable cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA. This methylation can sterically hinder the binding of several classes of antibiotics, including oxazolidinones. However, this compound may retain activity against some cfr-positive strains, particularly in the absence of other ribosomal mutations.[2]

Experimental Protocols

The in vitro activity of this compound is primarily determined through standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (CLSI/EUCAST Guidelines)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Detailed Protocol:

-

Preparation of Antimicrobial Agent: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution. Serial two-fold dilutions are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

-

Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

-

-

MIC Determination:

-

Following incubation, the plates are examined for visible bacterial growth (turbidity or a pellet at the bottom of the well).

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

-

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamic properties of an antimicrobial agent, specifically its bactericidal or bacteriostatic activity over time.

Detailed Protocol:

-

Preparation: A logarithmic-phase bacterial culture is prepared in a suitable broth medium (e.g., CAMHB) to a standardized starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure: The bacterial suspension is aliquoted into flasks or tubes containing various concentrations of this compound (typically multiples of the MIC, e.g., 1x, 2x, 4x, 8x MIC) and a growth control (no antibiotic).

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each flask, serially diluted in sterile saline, and plated onto non-selective agar.

-

Incubation and Counting: The agar plates are incubated at 35°C ± 2°C for 18-24 hours, after which the number of colony-forming units (CFU) is determined.

-

Data Analysis: The log₁₀ CFU/mL is plotted against time for each this compound concentration and the growth control.

-

Bacteriostatic activity is generally defined as a < 3-log₁₀ reduction in CFU/mL from the initial inoculum.

-

Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

-

Post-Antibiotic Effect (PAE) Determination

The PAE is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.

Detailed Protocol:

-

Exposure: A logarithmic-phase bacterial culture is exposed to a specific concentration of this compound (e.g., 10x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled identically but without antibiotic exposure.

-

Removal of Antibiotic: The antibiotic is removed by either rapid dilution (e.g., 1:1000) or by centrifugation and washing of the bacterial pellet followed by resuspension in fresh, antibiotic-free broth.

-

Monitoring Regrowth: The viable counts (CFU/mL) of both the test and control cultures are determined at regular intervals (e.g., every 1-2 hours) until the turbidity of the control culture reaches a stationary phase.

-

Calculation of PAE: The PAE is calculated using the formula: PAE = T - C

-

T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal.

-

C is the time required for the viable count of the unexposed control culture to increase by 1 log₁₀ CFU/mL.

-

Conclusion

This compound exhibits potent and broad-spectrum in vitro activity against a wide range of clinically relevant Gram-positive bacteria, including multidrug-resistant strains. Its enhanced potency compared to linezolid, coupled with a distinct mechanism of action, makes it a valuable therapeutic option. The standardized methodologies outlined in this guide are crucial for the continued surveillance of its activity and the investigation of potential resistance. Further research into the clinical application of this compound, guided by its in vitro profile, will continue to define its role in the management of Gram-positive infections.

References

- 1. A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medicallabnotes.com [medicallabnotes.com]

- 4. m.youtube.com [m.youtube.com]

- 5. standards.globalspec.com [standards.globalspec.com]

- 6. researchgate.net [researchgate.net]

- 7. Antibiotic Kill Curve [merckmillipore.com]

- 8. Automatic procedures for measuring post-antibiotic effect and determining random errors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. actascientific.com [actascientific.com]

- 10. manuals.cellecta.com [manuals.cellecta.com]

- 11. protocols.io [protocols.io]

The Discovery and Development of Tedizolid: A Technical Guide

A second-generation oxazolidinone antibacterial

Introduction: Tedizolid is a second-generation oxazolidinone antibiotic developed to combat serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). It represents a significant advancement over the first-in-class oxazolidinone, linezolid, offering improved potency, a more favorable safety profile, and a convenient once-daily dosing regimen. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound.

Discovery and Lead Optimization

This compound was developed through a lead optimization program aimed at improving upon the pharmacological properties of linezolid. The core objective was to enhance potency against a broad spectrum of Gram-positive pathogens, including linezolid-resistant strains, while mitigating the risk of adverse effects such as myelosuppression and monoamine oxidase (MAO) inhibition associated with long-term linezolid use.

The key structural modification that distinguishes this compound from linezolid is the presence of a modified C- and D-ring system. This alteration allows for additional binding site interactions within the bacterial ribosome, resulting in enhanced potency.[1] Furthermore, this compound was designed as a phosphate prodrug, this compound phosphate, to improve its aqueous solubility for intravenous administration. In vivo, this prodrug is rapidly and extensively converted to the active moiety, this compound, by nonspecific phosphatases.[1]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. Its mechanism of action is similar to other oxazolidinones and involves binding to the 50S subunit of the bacterial ribosome. Specifically, this compound binds to the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC).[1][2][3] This binding action blocks the formation of a functional 70S initiation complex, a critical step in the translation process, thereby halting protein synthesis.[4]

The enhanced potency of this compound is attributed to its optimized C- and D-ring system, which allows for additional interactions with the periphery of the PTC.[1][2][3] Cryo-electron microscopy studies have revealed that the hydroxyl group of this compound forms hydrogen bonds with the backbone of A2503, and its tetrazole ring interacts with U2584 within the PTC of the MRSA 50S ribosomal subunit.[2][3] These additional interactions contribute to its stronger binding and greater potency compared to linezolid.

Figure 1: Mechanism of action of this compound.

Preclinical Development

In Vitro Activity

This compound demonstrates potent in vitro activity against a wide range of Gram-positive pathogens, including methicillin-susceptible and -resistant Staphylococcus aureus (MSSA, MRSA), Streptococcus pneumoniae, Streptococcus pyogenes, Streptococcus agalactiae, and vancomycin-resistant enterococci (VRE). Notably, this compound is four- to eightfold more potent than linezolid against staphylococci, enterococci, and streptococci.[1] It also retains activity against some linezolid-resistant strains, including those harboring the cfr gene.[1]

Table 1: In Vitro Activity of this compound and Linezolid against Gram-Positive Pathogens

| Organism (No. of Isolates) | Drug | MIC50 (μg/mL) | MIC90 (μg/mL) |

| S. aureus (MSSA) | This compound | 0.25 | 0.25 |

| Linezolid | 1 | 2 | |

| S. aureus (MRSA) | This compound | 0.25 | 0.25 |

| Linezolid | 1 | 2 | |

| S. pyogenes | This compound | 0.25 | 0.5 |

| Linezolid | 1 | 2 | |

| S. agalactiae | This compound | 0.25 | 0.5 |

| Linezolid | 1 | 2 | |

| E. faecalis | This compound | 0.25 | 0.5 |

| Linezolid | 1 | 2 | |

| Data compiled from Phase 2 clinical trial isolate testing.[5] |

In Vivo Animal Models

The efficacy of this compound has been evaluated in various animal infection models. In a mouse pneumonia model, this compound demonstrated greater efficacy than linezolid against MRSA.[6] Similarly, in a murine thigh infection model, human-simulated exposures of this compound were as effective as linezolid against both MSSA and MRSA, exhibiting bacteriostatic activity at 24 hours and bactericidal activity after 72 hours of treatment.[7] In a mouse peritonitis model, this compound was comparable to linezolid and daptomycin against strains of Enterococcus faecium, Enterococcus faecalis, and MRSA.[8]

Animal studies have also indicated that the pharmacodynamic parameter most closely associated with this compound's efficacy is the ratio of the area under the free drug plasma concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).[1][9]

Clinical Development

The clinical development of this compound followed a structured path from Phase I studies in healthy volunteers to pivotal Phase III trials in patients with acute bacterial skin and skin structure infections (ABSSSI).

Figure 2: this compound drug development workflow.

Phase I Studies: Pharmacokinetics and Safety in Healthy Volunteers

Phase I studies were conducted to evaluate the safety, tolerability, and pharmacokinetic profile of this compound in healthy adult subjects. These studies demonstrated that this compound has linear pharmacokinetics, a half-life of approximately 12 hours supporting once-daily dosing, and high oral bioavailability of around 90%.[1] Food was found to delay the absorption and reduce the maximum plasma concentration (Cmax) of this compound but did not affect the overall exposure (AUC).[10]

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Fasted Adults

| Dose (mg) | Cmax (μg/mL) | Tmax (hr) | AUC0-∞ (μg·hr/mL) | t1/2 (hr) |

| 200 | 1.99 | 3.0 | 25.6 | 11.2 |

| 300 | 2.80 | 4.0 | 41.2 | 10.9 |

| 400 | 3.59 | 4.0 | 54.9 | 10.7 |

| 600 | 5.29 | 4.0 | 80.3 | 11.4 |

| Data adapted from a Phase I single-ascending dose study.[10] |

Phase II Studies: Dose-Ranging and Efficacy

A Phase II dose-ranging study was conducted in patients with complicated skin and skin structure infections to evaluate the efficacy and safety of oral this compound phosphate at doses of 200 mg, 300 mg, and 400 mg once daily for 5 to 7 days. The study found that the 200 mg once-daily dose was the lowest effective dose, demonstrating excellent microbiological and clinical efficacy.[5]

Phase III Studies: Pivotal Trials (ESTABLISH-1 and ESTABLISH-2)

Two pivotal Phase III, randomized, double-blind, non-inferiority trials, ESTABLISH-1 and ESTABLISH-2, were conducted to compare the efficacy and safety of this compound with linezolid for the treatment of ABSSSI.[11][12] In both studies, a 6-day course of 200 mg this compound once daily was found to be non-inferior to a 10-day course of 600 mg linezolid twice daily.[11][12]

The primary endpoint in these trials was early clinical response at 48 to 72 hours after the initiation of therapy, defined as the cessation of spreading of the primary skin lesion and the absence of fever.[12] Pooled data from both trials showed comparable early clinical response rates for this compound and linezolid.[11] Importantly, this compound was associated with a significantly lower incidence of gastrointestinal adverse events (nausea and diarrhea) and thrombocytopenia compared to linezolid.[11][13]

Table 3: Summary of Efficacy and Safety from Pooled Phase III ESTABLISH Trials

| Parameter | This compound (200 mg QD for 6 days) | Linezolid (600 mg BID for 10 days) | P-value |

| Efficacy | |||

| Early Clinical Response (48-72h) | 81.6% | 79.4% | N/A (Non-inferior) |

| Investigator-Assessed Clinical Success at EOT | 87.8% | 88.5% | - |

| Investigator-Assessed Clinical Success at PTE | 85.5% | 86.4% | - |

| Safety | |||

| Nausea | 8.2% | 12.2% | 0.02 |

| Diarrhea | 7.9% | 10.2% | - |

| Vomiting | 4.4% | 6.5% | - |

| Platelet Count <150,000 cells/mm³ at EOT | 4.9% | 10.8% | 0.0003 |

| EOT: End of Therapy; PTE: Post-therapy Evaluation. Data from pooled analysis of ESTABLISH-1 and ESTABLISH-2 trials.[11] |

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[14][15]

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium overnight. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

-

Inoculation and Incubation: A 96-well microtiter plate is prepared with the serially diluted this compound. Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.

Conclusion

The discovery and development of this compound represent a successful example of rational drug design to improve upon an existing class of antibiotics. Through targeted chemical modifications, this compound emerged as a potent second-generation oxazolidinone with an enhanced spectrum of activity and a more favorable safety profile compared to its predecessor, linezolid. Rigorous preclinical and clinical evaluation, culminating in two successful Phase III trials, has established this compound as a valuable therapeutic option for the treatment of acute bacterial skin and skin structure infections caused by susceptible Gram-positive pathogens. Its once-daily dosing and shorter course of therapy offer significant advantages in clinical practice.

References

- 1. This compound: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. In Vitro Activity and Microbiological Efficacy of this compound (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral this compound Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative In Vivo Efficacies of Epithelial Lining Fluid Exposures of this compound, Linezolid, and Vancomycin for Methicillin-Resistant Staphylococcus aureus in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative efficacies of human simulated exposures of this compound and linezolid against Staphylococcus aureus in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of this compound against Enterococci and Staphylococci, Including cfr+ Strains, in a Mouse Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of this compound Following Oral Administration: Single and Multiple Dose, Effect of Food, and Comparison of Two Solid Forms of the Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound found noninferior to linezolid for complicated skin infections | MDedge [mdedge.com]

- 13. This compound Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 15. researchgate.net [researchgate.net]

Physicochemical Properties of Tedizolid and Tedizolid Phosphate

An in-depth analysis of the physicochemical characteristics of the oxazolidinone antibiotic tedizolid and its phosphate monoester prodrug, this compound phosphate, is crucial for researchers, scientists, and professionals in drug development. These properties govern the drug's formulation, delivery, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This compound phosphate was specifically designed as a prodrug to overcome the poor aqueous solubility of the active moiety, this compound, thereby enabling both intravenous and oral administration.[1][2][3]

A comprehensive summary of the key physicochemical properties for both compounds is presented below, highlighting the critical differences that underscore the rationale for the prodrug strategy.

Table 1: Physicochemical Properties of this compound Phosphate

| Property | Value | References |

| Appearance | White to yellow solid powder | [4][5] |

| Molecular Formula | C₁₇H₁₆FN₆O₆P | [5][6] |

| Molecular Weight | 450.32 g/mol | [5][7] |

| Melting Point | >235°C (decomposition) / 256.8°C | [4][8] |

| pKa | pKa₁: 1.8 (calculated), pKa₂: 6.5 (measured) | [4][9] |

| Partition Coefficient (logP) | -0.4 / -0.50 | [4][7] |

| Aqueous Solubility | Highly pH-dependent: • 0.005 mg/mL (at pH 1.1-2.1) • 0.1 mg/mL (at pH 3.9) • 0.5 mg/mL (at pH 4.0) • >195 mg/mL (at pH 6.0) • >200 mg/mL (at pH 8.0-9.0) | [4] |

| Solubility in Organic Solvents | Slightly soluble in DMSO; Insoluble in ethanol | [5] |

Table 2: Physicochemical Properties of this compound (Active Moiety)

| Property | Value | References |

| Appearance | White to off-white powder | [5] |

| Molecular Formula | C₁₇H₁₅FN₆O₃ | [9][10] |

| Molecular Weight | 370.34 g/mol | [10] |

| Partition Coefficient (logP) | 1.39 - 1.4 | [9][10] |

| Aqueous Solubility | 0.1 - 0.136 mg/mL (low solubility) | [1][9] |

| Solubility in Organic Solvents | Soluble in DMSO, methanol, and acetonitrile | [11][12] |

Stability Profile

The stability of this compound phosphate is a critical parameter for its storage, formulation, and administration. Forced degradation studies have shown that the prodrug is stable under thermal and photolytic stress conditions.[13][14] However, it undergoes significant degradation under hydrolytic (both acidic and alkaline) and oxidative conditions.[13][14] In intravenous infusion bags containing 0.9% sodium chloride, this compound phosphate is stable for at least 7 to 12 hours at room temperature (25°C) and for up to 6 days under refrigeration (2-8°C).[15][16] Furthermore, crushed this compound phosphate tablets dispersed in water for nasogastric tube administration remain stable for at least 4 hours at room temperature.[17]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of physicochemical data.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is typically determined using the shake-flask method.

-

An excess amount of the compound (e.g., this compound or this compound phosphate) is added to a specific volume of a relevant aqueous medium (e.g., purified water, simulated tear fluid, or buffers of varying pH).[18]

-

The resulting mixture is placed in a sealed container and agitated in an orbital shaking water bath at a controlled temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[18]

-

After agitation, the suspension is filtered to remove undissolved solids.

-

The concentration of the dissolved compound in the clear filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the ionization constants (pKa) of a substance.

-

A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if aqueous solubility is low.

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

-

A standardized titrant (an acid like HCl or a base like NaOH) is added to the solution in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points or the half-equivalence points of this curve. For this compound phosphate, this method was used to measure the second pKa.[4]

Stability-Indicating Assay (Forced Degradation Study)

Forced degradation studies are performed to identify the degradation pathways and develop stability-indicating analytical methods.

-

Stress Conditions : Stock solutions of this compound phosphate are subjected to various stress conditions as per ICH guidelines.[13][14]

-

Acidic Hydrolysis : 0.1 N HCl at a specified temperature (e.g., 80°C).

-

Alkaline Hydrolysis : 0.1 N NaOH at room temperature.

-

Oxidative Degradation : 3-30% H₂O₂ at room temperature.

-

Thermal Degradation : The solid drug is exposed to dry heat (e.g., 100°C).

-

Photolytic Degradation : The drug solution is exposed to UV light.

-

-

Sample Analysis : Samples are withdrawn at various time points and neutralized if necessary.

-

Chromatographic Separation : The stressed samples are analyzed using a validated stability-indicating HPLC method. The method must be capable of separating the intact drug from all degradation products.[13][14] A typical system might use a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection at an appropriate wavelength (e.g., 300 nm).[13]

-

Quantification : The percentage of the remaining parent drug and the formation of degradation products are quantified to assess the stability of the compound under each stress condition.

Visualized Workflows and Mechanisms

The following diagrams illustrate key processes related to this compound and its phosphate ester.

References

- 1. This compound-Cyclodextrin System as Delayed-Release Drug Delivery with Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Profile of this compound phosphate and its potential in the treatment of acute bacterial skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. toku-e.com [toku-e.com]

- 6. This compound Phosphate | C17H16FN6O6P | CID 11476460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound phosphate [drugcentral.org]

- 8. This compound Phosphate | 856867-55-5 [chemicalbook.com]

- 9. This compound | C17H15FN6O3 | CID 11234049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Stability-Indicating Determination of this compound Phosphate in the Presence of its Active Form and Possible Degradants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Stability of this compound phosphate-sodium rifampicin and this compound phosphate-meropenem admixtures in intravenous infusion bags stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Stability of Crushed this compound Phosphate Tablets for Nasogastric Tube Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fabrication and Characterization of this compound Phosphate Nanocrystals for Topical Ocular Application: Improved Solubilization and In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Potency of Tedizolid Compared to Other Oxazolidinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antibacterial potency of tedizolid in comparison to other notable oxazolidinones. The document focuses on quantitative data, detailed experimental methodologies, and the underlying mechanism of action to offer a comprehensive resource for the scientific community.

Core Findings: Enhanced Potency of this compound

This compound consistently demonstrates superior in vitro activity against a wide spectrum of Gram-positive pathogens when compared to other oxazolidinones. This enhanced potency is particularly evident against clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Comparative In Vitro Activity of Oxazolidinones

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound, linezolid, eperezolid, and sutezolid against various Gram-positive bacteria. The data, compiled from multiple studies, highlights the comparative potency of these antibacterial agents. MIC50 and MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Staphylococcus aureus

| Organism | Antibiotic | MIC Range | MIC50 | MIC90 |

| Methicillin-Susceptible S. aureus (MSSA) | This compound | ≤0.03 - 0.5 | 0.12 - 0.25 | 0.25 |

| Linezolid | 0.5 - 4 | 1 | 2 | |

| Eperezolid | - | - | 1 - 4 | |

| Methicillin-Resistant S. aureus (MRSA) | This compound | ≤0.03 - 1 | 0.12 - 0.25 | 0.25 - 0.5 |

| Linezolid | 0.5 - 4 | 1 - 2 | 2 | |

| Eperezolid | - | - | 1 - 4 | |

| Linezolid-Resistant S. aureus | This compound | 0.25 - 4 | 0.5 - 1 | 1 - 2 |

| Linezolid | ≥8 | - | - |

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Enterococci

| Organism | Antibiotic | MIC Range | MIC50 | MIC90 |

| Enterococcus faecalis | This compound | ≤0.06 - 0.5 | 0.25 | 0.25 |

| Linezolid | 0.5 - 4 | 1 - 2 | 2 | |

| Eperezolid | - | - | 1 - 4 | |

| Enterococcus faecium (including VRE) | This compound | ≤0.06 - 1 | 0.25 | 0.5 |

| Linezolid | 0.5 - 4 | 1 - 2 | 2 | |

| Eperezolid | - | - | 1 - 4 |

Table 3: Comparative In Vitro Activity (MIC in µg/mL) Against Streptococci

| Organism | Antibiotic | MIC Range | MIC50 | MIC90 |

| Streptococcus pneumoniae | This compound | ≤0.015 - 0.5 | 0.12 - 0.25 | 0.25 |

| Linezolid | 0.25 - 2 | 0.5 - 1 | 1 - 2 | |

| Streptococcus pyogenes | This compound | ≤0.015 - 0.25 | 0.12 | 0.12 |

| Linezolid | 0.25 - 2 | 0.5 - 1 | 1 | |

| Viridans Group Streptococci | This compound | 0.03 - 0.25 | 0.12 - 0.25 | 0.25 |

| Linezolid | 0.12 - 1 | 0.5 | 1 |

Table 4: Comparative In Vitro Activity (MIC in µg/mL) Against Coagulase-Negative Staphylococci (CoNS)

| Organism | Antibiotic | MIC Range | MIC50 | MIC90 |

| Coagulase-Negative Staphylococci | This compound | ≤0.03 - 0.5 | 0.12 | 0.12 - 0.25 |

| Linezolid | 0.25 - 2 | 0.5 - 1 | 1 - 2 |

Table 5: Comparative In Vitro Activity (MIC in µg/mL) of Sutezolid Against Mycobacteria

| Organism | Antibiotic | MIC50 | MIC90 |

| Mycobacterium intracellulare | Sutezolid | 2 | 4 |

| Linezolid | >32 | >32 | |

| Mycobacterium avium | Sutezolid | 4 | 8 |

| Linezolid | 32 | >32 | |

| Mycobacterium kansasii | Sutezolid | 0.125 | 0.25 |

| Linezolid | 1 | 2 |

Experimental Protocols

The determination of in vitro antibacterial potency, specifically the Minimum Inhibitory Concentration (MIC), is conducted following standardized procedures established by bodies such as the Clinical and Laboratory Standards Institute (CLSI). The most common methods employed are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. Following incubation, the MIC is recorded as the lowest concentration of the antibiotic that prevents the growth of the bacteria.

Mechanism of Action of Oxazolidinones

Oxazolidinones, including this compound, exert their antibacterial effect by inhibiting bacterial protein synthesis.[1][2][3] This class of antibiotics has a unique mechanism of action that differentiates it from other protein synthesis inhibitors.[4]

They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) at the peptidyl transferase center.[2][5] This binding event prevents the formation of the 70S initiation complex, a critical step in the initiation of protein synthesis.[5] By blocking this early stage of translation, oxazolidinones effectively halt the production of essential bacterial proteins, leading to the inhibition of bacterial growth.[1][4] this compound's modified side chain at the C-5 position allows for improved potency through additional binding site interactions.[2]

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.

Caption: Workflow for MIC determination.

References

- 1. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxazolidinone Antibacterials and Our Experience: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

Methodological & Application

Determining Tedizolid MIC Values: Application Notes and Protocols for Researchers

Introduction

Tedizolid is a next-generation oxazolidinone antibiotic effective against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the ribosome.[1] Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound is crucial for clinical diagnostics, antibiotic stewardship, and drug development research. This document provides detailed application notes and standardized protocols for determining this compound MIC values using established biochemical assays.

Mechanism of Action

This compound phosphate is a prodrug that is rapidly converted to its active form, this compound, by phosphatases in the body.[3][4] this compound then exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, which prevents the formation of the 70S initiation complex necessary for protein synthesis.[3][5][6] This mode of action is distinct from many other classes of antibiotics.[5] Due to structural differences, this compound can be more potent than the first-generation oxazolidinone, linezolid, and may retain activity against some linezolid-resistant strains.[1][2][7]

Diagram of this compound's Mechanism of Action

Caption: this compound's mechanism of action.

Data Presentation: this compound MIC Values

The following tables summarize the in vitro activity of this compound against various Gram-positive pathogens as reported in the literature. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: this compound MIC Values for Staphylococcus aureus

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| S. aureus (all) | 3,032 | ≤0.008 - 0.5 | 0.25 | 0.25 | [8] |

| Methicillin-susceptible S. aureus (MSSA) | - | - | 0.25 | 0.25 | [3] |

| Methicillin-resistant S. aureus (MRSA) | - | - | 0.25 | 0.5 | [3] |

| Linezolid-resistant S. aureus | - | - | 0.5 | 1 | [3] |

Table 2: this compound MIC Values for Streptococcus Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Streptococcus pyogenes | - | - | 0.12 | 0.25 | [3] |

| Streptococcus agalactiae | - | - | 0.12 | 0.25 | [3] |

| Streptococcus anginosus group | - | - | ≤0.06 | 0.12 | [3] |

| Streptococcus pneumoniae | - | 0.25 - 1 | - | - | [4] |

Table 3: this compound MIC Values for Enterococcus Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Enterococcus faecalis | - | - | 0.25 | 0.5 | [3] |

| Enterococcus faecium (Linezolid-resistant) | 25 | ≤1 - 32 | - | - | [7][9] |

Table 4: this compound MIC Values for Mycobacterium Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Mycobacterium tuberculosis (susceptible & resistant) | 120 | 0.06 - 0.5 | 0.25 | 0.5 | [10] |

| Mycobacterium abscessus | 34 | ≤1 - 4 | - | - | [11] |

| Nontuberculous Mycobacteria (various species) | 170 | - | 2 - 8 | 2 - 8 | [12][13] |

Experimental Protocols

The following are detailed protocols for determining this compound MIC values, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][14][15]

Broth Microdilution Method

This is the reference method for MIC determination.[15]

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

-

Quality control strains (e.g., S. aureus ATCC® 29213, E. faecalis ATCC® 29212)[16]

Protocol:

-

Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. Further dilute in sterile water or broth to the desired starting concentration.

-

Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of this compound in CAMHB to achieve the desired concentration range (e.g., 0.008 to 16 µg/mL).[8][10]

-

Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or PBS. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the serially diluted this compound. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[4]

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. For oxazolidinones like this compound, it is recommended to read the MIC at 80% inhibition of growth, as trailing endpoints can occur.[8][17]

Experimental Workflow for Broth Microdilution

Caption: Broth microdilution workflow.

Agar Dilution Method

This method is an alternative to broth microdilution and is particularly useful for testing multiple isolates simultaneously.

Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicating device (e.g., multipoint inoculator)

-

Incubator (35 ± 2°C)

-

Quality control strains

Protocol:

-

Prepare this compound-Containing Agar Plates: Prepare molten MHA and cool to 45-50°C. Add the appropriate volume of this compound stock solution to achieve the desired final concentrations in a series of agar plates. Pour the agar into sterile petri dishes and allow them to solidify.

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculate Plates: Using an inoculum replicating device, spot-inoculate the surface of the this compound-containing agar plates and a growth control plate (no antibiotic) with the bacterial suspensions.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a faint haze.

MIC Test Strips

MIC test strips are a convenient alternative for determining the MIC of a single isolate.

Materials:

-

This compound MIC test strips

-

MHA plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile swabs

-

Incubator (35 ± 2°C)

Protocol:

-

Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculate Agar Plate: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to obtain confluent growth.[4]

-

Apply MIC Test Strip: Allow the agar surface to dry for a few minutes. Aseptically apply the this compound MIC test strip to the surface of the agar.[4]

-

Incubation: Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours.[4]

-

Reading the MIC: Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.[4]

Quality Control

Regular quality control is essential to ensure the accuracy of MIC testing.[16] This should be performed by testing reference strains with known MIC values alongside the clinical isolates. The obtained MIC values should fall within the acceptable ranges specified by CLSI or EUCAST.

Table 5: CLSI-Recommended Quality Control Ranges for this compound

| Quality Control Strain | MIC Range (µg/mL) |

| Staphylococcus aureus ATCC® 29213 | 0.12 - 0.5 |

| Enterococcus faecalis ATCC® 29212 | 0.25 - 1 |

| Streptococcus pneumoniae ATCC® 49619 | 0.12 - 0.5 |

Resistance Mechanisms

Resistance to oxazolidinones, including this compound, is relatively uncommon but can occur.[18] The primary mechanisms of resistance involve:

-

Mutations in the 23S rRNA gene: These mutations can reduce the binding affinity of the drug to the ribosome.[18]

-

Mutations in ribosomal proteins L3 and L4: Changes in these proteins can also affect drug binding.

-

Acquisition of resistance genes: The cfr (chloramphenicol-florfenicol resistance) gene, which is often plasmid-mediated, encodes an enzyme that methylates the 23S rRNA, preventing drug binding.[2][7] this compound may retain activity against some cfr-positive strains.[1][2] Other transferable resistance genes like optrA and poxtA have also been identified.[7]

Conclusion

The biochemical assays described in this document provide robust and reliable methods for determining the MIC of this compound against clinically relevant Gram-positive bacteria. Adherence to standardized protocols, such as those provided by CLSI and EUCAST, and the implementation of a stringent quality control program are essential for generating accurate and reproducible data. This information is critical for guiding therapeutic decisions, monitoring the emergence of resistance, and advancing the development of new antimicrobial agents.

References

- 1. This compound: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Early experience with this compound: clinical efficacy, pharmacodynamics, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Phosphate (Sivextro): A Second-Generation Oxazolidinone to Treat Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. liofilchem.net [liofilchem.net]

- 5. merckconnect.com [merckconnect.com]

- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Activities of this compound and Linezolid Determined by the Reference Broth Microdilution Method against 3,032 Gram-Positive Bacterial Isolates Collected in Asia-Pacific, Eastern Europe, and Latin American Countries in 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Resistance mechanisms and this compound susceptibility in clinical isolates of linezolid-resistant bacteria in Japan | Semantic Scholar [semanticscholar.org]

- 10. In Vitro Activity of this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.asm.org [journals.asm.org]

- 13. In Vitro Susceptibility Testing of this compound against Nontuberculous Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nih.org.pk [nih.org.pk]

- 15. EUCAST: MIC Determination [eucast.org]

- 16. In Vitro Susceptibility Testing of this compound against Isolates of Nocardia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Efficacy of Tedizolid in a Murine Model of MRSA Pneumonia

These application notes provide a comprehensive overview of the use of tedizolid in a murine model of Methicillin-resistant Staphylococcus aureus (MRSA) pneumonia. The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating novel antimicrobial agents.

Introduction

This compound is a second-generation oxazolidinone antibiotic with potent activity against a wide range of Gram-positive bacteria, including MRSA.[1][2][3] Murine models of pneumonia are crucial for the preclinical evaluation of new antibiotics, allowing for the assessment of in vivo efficacy, pharmacokinetics, and pharmacodynamics.[4][5] This document outlines the experimental design, detailed protocols, and compiled data from studies evaluating this compound in established murine models of MRSA pneumonia.

Experimental Models and Considerations

The choice of murine model is critical and can influence experimental outcomes. Both immunocompetent and neutropenic models are commonly used to assess the efficacy of antimicrobial agents.

-

Immunocompetent Models: These models are useful for evaluating the combined effect of the antimicrobial agent and the host's immune response in clearing the infection.[6]

-

Neutropenic Models: These models are valuable for assessing the direct antimicrobial activity of a drug in the absence of a significant immune contribution.[4][7] Neutropenia is typically induced by agents such as cyclophosphamide.[7]

Commonly used mouse strains for these studies include BALB/c and C57BL/6.[6][8]

Key Experimental Protocols

The following sections detail the methodologies for establishing a murine model of MRSA pneumonia and subsequent treatment with this compound.

MRSA Strain Preparation

-

Select a clinically relevant MRSA strain (e.g., USA300, community-acquired, or hospital-acquired strains).[4][8]

-

Culture the MRSA strain overnight in Tryptic Soy Broth (TSB) at 37°C with shaking.[9]

-

Prepare a 1:100 dilution of the overnight culture in fresh TSB and incubate for approximately 2.5 hours at 37°C to reach the logarithmic growth phase.[9]

-

Harvest the bacterial cells by centrifugation, wash with sterile 0.9% saline, and resuspend to the desired concentration for inoculation.[9] The final inoculum concentration may need to be optimized depending on the virulence of the strain and the mouse model, but typically ranges from 10⁷ to 10⁹ CFU/mL.[7][9]

Murine Pneumonia Model Induction

Two primary methods for inducing pneumonia are intranasal and intravenous (hematogenous) inoculation.

Intranasal Inoculation:

-

Anesthetize the mice (e.g., using isoflurane).[10]

-

Administer 20-50 µL of the prepared MRSA suspension to the nares of the mice, allowing for inhalation into the lungs.[9][11]

Hematogenous Pulmonary Infection Model:

-

This model simulates pneumonia arising from bacteremia.

-

Inject the prepared MRSA suspension intravenously via the tail vein.

This compound Administration

-

This compound phosphate, the prodrug, is converted to the active moiety this compound in vivo.[2][4]

-

Treatment is typically initiated 2-3 hours post-infection.[4][7][11]

-

This compound can be administered via oral gavage or intravenous injection.[4][11]

-

Dosage regimens vary, with common doses ranging from 10 mg/kg to 40 mg/kg, administered once or twice daily.[1][6][7][11] Comparative studies have often used linezolid (e.g., 40-120 mg/kg every 12 hours) and vancomycin (e.g., 25-110 mg/kg every 12 hours) as controls.[1][6][11]

Assessment of Efficacy

Bacterial Burden in the Lungs:

-

At predetermined time points (e.g., 24, 48, or 72 hours post-treatment), euthanize the mice.[6][7][11]

-